molecular formula C9H9NO5 B097791 Betalamic acid CAS No. 18766-66-0

Betalamic acid

Cat. No.: B097791
CAS No.: 18766-66-0
M. Wt: 211.17 g/mol
InChI Key: YQDKULBMDMPFLH-FSRBREEPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Betalamic acid is a key constituent of betalains, which are water-soluble pigments found in plants of the order Caryophyllales and certain fungi. Betalains are divided into two subclasses: betacyanins (reddish to violet pigments) and betaxanthins (yellow to orange pigments). The type of substituent on this compound determines the class of betalains. This compound itself is a chromophore due to its conjugated double bonds, which contribute to the vibrant colors of betalains .

Mechanism of Action

The 1,7-diazaheptamethinium scaffold of betalains promotes their radical-scavenging properties, which involve the occurrence of proton-coupled electron transfer .

Future Directions

The main research directions for natural plant pigments like Betalamic acid are focused on their structure elucidation, methods of their separation and analysis, biological activities, bioavailability, factors affecting their stability, industrial applications as a plant-based food, natural colorants, drugs, and cosmetics as well as methods for high-yield production and stabilization . Future directions in betalain metabolic engineering, including expanding the chemical diversity of betalains and increasing their yield, exploring new host organisms for their heterologous production, and engineering their secretion from the cell are being explored .

Preparation Methods

Synthetic Routes and Reaction Conditions: Betalamic acid can be synthesized through a multi-step process. One common method involves the hydroxylation of tyrosine to form L-DOPA, followed by the action of the enzyme DOPA dioxygenase (DODA) which leads to the formation of this compound. This process involves spontaneous cyclization .

Industrial Production Methods: Industrial production of this compound often involves the extraction of betalains from natural sources such as beetroot (Beta vulgaris). The extraction process can be optimized using deep eutectic solvents, which enhance the stability and yield of betalains . These solvents are prepared using magnesium chloride hexahydrate and urea in specific molar proportions .

Comparison with Similar Compounds

Betalamic acid is unique due to its role as a chromophore in betalains. Similar compounds include:

    Anthocyanins: Water-soluble pigments found in plants, responsible for red, purple, and blue colors.

    Carotenoids: Fat-soluble pigments that provide yellow, orange, and red colors in plants.

This compound stands out due to its ability to form a wide range of derivatives with diverse applications in various fields.

Properties

IUPAC Name

(2S,4E)-4-(2-oxoethylidene)-2,3-dihydro-1H-pyridine-2,6-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c11-2-1-5-3-6(8(12)13)10-7(4-5)9(14)15/h1-3,7,10H,4H2,(H,12,13)(H,14,15)/b5-1-/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDKULBMDMPFLH-FSRBREEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=CC1=CC=O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1[C@H](NC(=C/C1=C/C=O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001317375
Record name Betalamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18766-66-0
Record name Betalamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18766-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Betalamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018766660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Betalamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Betalamic acid
Reactant of Route 2
Betalamic acid
Reactant of Route 3
Betalamic acid
Reactant of Route 4
Betalamic acid
Reactant of Route 5
Betalamic acid
Reactant of Route 6
Betalamic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.